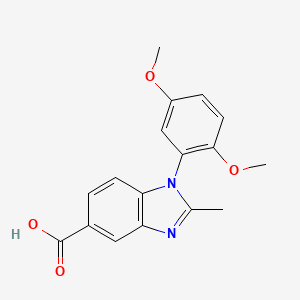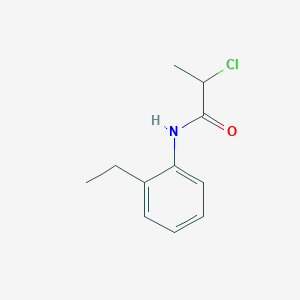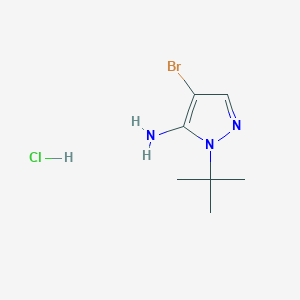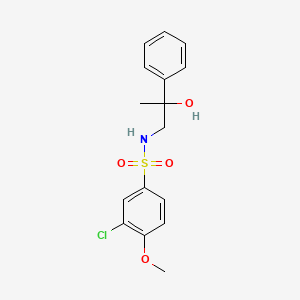
N-(4-(((4-((Isopropyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(4-(((4-((Isopropyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide" is a complex organic molecule that likely contains a sulfonamide group, which is a common feature in many medicinal compounds due to their potential biological activities. Sulfonamides are known to be versatile in chemical synthesis and can be incorporated into various molecular frameworks, as seen in the synthesis of acridine sulfonamide compounds with inhibitory activity against carbonic anhydrase isoforms .
Synthesis Analysis
The synthesis of related sulfonamide compounds involves various strategies. For instance, N-acylaminoalkyl sulfones can be synthesized from N-acyl-α-amino acids or N-alkylamides through a two-pot transformation involving electrochemical α-methoxylation and reaction with sodium aryl sulfinates . Additionally, N-(1-Arylsulfonyl-1-alkenyl)formamides can be obtained by reacting potassium arylsulfonylisocyanomethanides with carbonyl compounds, which upon hydrolysis yield carboxylic acids with an additional carbon atom . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be studied using density functional theory (DFT). For example, the molecule N-((4-aminophenyl)sulfonyl)benzamide was optimized using DFT, and its vibrational frequency and potential energy distribution were calculated and compared with experimental data. The reactivity nature of the molecule was characterized by local reactivity descriptors, natural bond orbital analysis, and frontier molecular orbital analysis . Such computational methods could be applied to analyze the molecular structure of "this compound".
Chemical Reactions Analysis
Sulfonamide compounds can undergo various chemical reactions. For instance, vinyl sulfones like (E)-N-Isopropyl-5-tosyl-4-pentenamide can react with n-butyllithium and aldehydes to afford stereoselectively hydroxyhexadienamides . N-(Arylsulfonyloxy)phthalimides can undergo base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement to yield different products . These reactions demonstrate the chemical versatility of sulfonamide derivatives, which could be relevant for the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds can be influenced by their molecular structure. For example, the electronic properties such as HOMO-LUMO gaps, UV-Vis spectra, and MEP maps can be studied using DFT and TD-DFT methods to understand the solvation effects on the compound . The inhibitory nature of sulfonamide compounds against various enzymes, as seen in the inhibition of carbonic anhydrase isoforms by acridine sulfonamide derivatives, is also a significant chemical property that can be analyzed .
Scientific Research Applications
Anticancer Properties
- Synthesis and Evaluation for Anticancer Activity : A study focused on the synthesis of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, which showed potent cytotoxic activity against various human cancer cell lines, suggesting potential as anticancer agents. These compounds displayed low toxicity in normal human kidney cells and induced apoptosis in MCF-7 cells (Ravichandiran et al., 2019).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Research on derivatives of N-(4-(4-acetylphenoxy)phenyl)-2- methyl-5-nitrobenzenesulphonamide and related compounds demonstrated significant antimicrobial activity against various species including Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi, indicating their potential in antimicrobial applications (Patel et al., 2011; Patel et al., 2012).
Photochemical Behavior
- Fluorescence Enhancement in Photochemical Studies : A study investigated the photochemical behavior of derivatives of 4-aminostilbene, including compounds with N-phenyl substitutions, which exhibited enhanced fluorescence and low photoisomerization quantum yields. This suggests applications in areas requiring specific photochemical properties (Yang et al., 2002).
Synthesis of Novel Compounds
- Design and Synthesis of Novel Compounds : Several studies focused on the synthesis of novel compounds containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. These compounds were tested for various properties like antimicrobial action, antioxidant activity, and toxicity, showing promising potential in developing novel antimicrobial agents (Apostol et al., 2022).
Chemical Synthesis and Characterization
- Various studies detail the synthesis, characterization, and structural study of compounds related to N-(4-(((4-((Isopropyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide, indicating their broad utility in chemical research and development (Salehi et al., 2016; Sharafi-kolkeshvandi et al., 2016; Mehdipour‐Ataei et al., 2004).
Mechanism of Action
properties
IUPAC Name |
N-[4-[[4-(N-propan-2-ylanilino)phenyl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-17(2)26(21-7-5-4-6-8-21)22-13-9-20(10-14-22)25-30(28,29)23-15-11-19(12-16-23)24-18(3)27/h4-17,25H,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNLBNJYSANHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3007069.png)


![(E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3007073.png)
![4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3007078.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B3007081.png)
![5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B3007082.png)

![N'-(4-chlorobenzoyl)-2-[(4-chlorophenyl)sulfanyl]ethanehydrazonamide](/img/structure/B3007086.png)
![3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B3007087.png)